molecular formula C15H25NO6 B175484 Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate CAS No. 183062-95-5

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

Cat. No. B175484
M. Wt: 315.36 g/mol
InChI Key: KTCLYNBSLIGGFX-UHFFFAOYSA-N
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Description

“Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is a chemical compound with the molecular formula C15H25NO6 . It is also known by other names such as “®-diethyl 2- (1- (tert-butoxycarbonyl)pyrrolidin-3-yl)malonate” and "Propanedioic acid, 2- [ (3R)-1- [ (1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, 1,3-diethyl ester" .


Molecular Structure Analysis

The molecular structure of “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is represented by the formula C15H25NO6 . This indicates that the molecule is composed of 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” include a molecular weight of 315.362, a density of 1.1±0.1 g/cm3, a boiling point of 371.2±12.0 °C at 760 mmHg, and a flash point of 178.3±19.6 °C . The melting point is not available .

Scientific Research Applications

Fluorination of α-Hydroxyesters

Diethyl 2-alkyl-2-hydroxymalonates, including diethyl 2-[(1-tert-butoxycarbonyl)azetidin-3-yl]malonate, react with DAST primarily at the ester carbonyl. This reaction has been utilized in the synthesis of polyfluorinated indoles, highlighting its potential in creating complex fluorinated compounds (Lepri et al., 2015).

Synthesis of Diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐ 3‐Hydroxysuccinate

This chemical serves as an intermediate in the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, a compound with potential applications in stereoselective reactions and the creation of complex organic structures (Saitô et al., 2003).

T-Butoxycarbonylating Reagents

In peptide chemistry, diethyl (t-butoxycarbonyloxyimino)malonate is used for preparing t-butoxycarbonylamino acids, highlighting its role in peptide synthesis and modification (Itoh et al., 1977).

Synthesis of Diethyl [2-(phenylthio) ethyl]Malonate

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is involved in the synthesis of diethyl [2-(phenylthio)ethyl]malonate, which has applications in creating sulfur-containing organic compounds (Yu Ya-xi, 2015).

Synthesis of Novel Heterocyclic Amino Acids

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel heterocyclic amino acid, is synthesized using this compound, demonstrating its utility in creating new amino acid derivatives (Dzedulionytė et al., 2021).

Diethyl 2-(2-chloronicotinoyl)malonate Synthesis

This chemical is pivotal in synthesizing diethyl 2-(2-chloronicotinoyl)malonate, an intermediate in small molecule anticancer drugs, underlining its significance in medicinal chemistry (Xiong et al., 2018).

properties

IUPAC Name

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCLYNBSLIGGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473874
Record name Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

CAS RN

183062-95-5
Record name Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Han, SZ Zard - Tetrahedron, 2015 - Elsevier
The radical addition of xanthates to Boc-protected azetine gives adducts, which can be reductively dexanthylated to furnish variously substituted azetidines. In the case of α-xanthyl …
Number of citations: 28 www.sciencedirect.com

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